molecular formula C20H24N6O4S2 B2730157 4-methoxy-N-[2-(6-{[2-oxo-2-(pyrrolidin-1-yl)ethyl]sulfanyl}-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl]benzene-1-sulfonamide CAS No. 872998-46-4

4-methoxy-N-[2-(6-{[2-oxo-2-(pyrrolidin-1-yl)ethyl]sulfanyl}-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl]benzene-1-sulfonamide

Cat. No.: B2730157
CAS No.: 872998-46-4
M. Wt: 476.57
InChI Key: QMALJVKUUZERKA-UHFFFAOYSA-N
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Description

4-methoxy-N-[2-(6-{[2-oxo-2-(pyrrolidin-1-yl)ethyl]sulfanyl}-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl]benzene-1-sulfonamide is a complex organic compound that features a variety of functional groups, including a methoxy group, a pyrrolidine ring, a triazolopyridazine core, and a benzenesulfonamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-methoxy-N-[2-(6-{[2-oxo-2-(pyrrolidin-1-yl)ethyl]sulfanyl}-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl]benzene-1-sulfonamide typically involves multiple steps:

    Formation of the triazolopyridazine core: This can be achieved through the cyclization of appropriate hydrazine derivatives with pyridazine precursors under acidic or basic conditions.

    Introduction of the pyrrolidine ring: The pyrrolidine ring can be introduced via nucleophilic substitution reactions, often using pyrrolidine and alkyl halides.

    Attachment of the benzenesulfonamide moiety: This step involves the sulfonation of aniline derivatives followed by coupling with the triazolopyridazine intermediate.

    Methoxylation: The methoxy group can be introduced through methylation reactions using reagents like dimethyl sulfate or methyl iodide.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy and pyrrolidine moieties.

    Reduction: Reduction reactions can target the sulfonamide group, potentially converting it to an amine.

    Substitution: The aromatic ring and the triazolopyridazine core can participate in electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide can be used under acidic or basic conditions.

    Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: Halogenating agents, nucleophiles like amines or thiols, and catalysts such as palladium on carbon can facilitate substitution reactions.

Major Products

    Oxidation: Products may include sulfoxides or sulfones.

    Reduction: Amines or reduced sulfonamide derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a probe to study biological pathways and interactions.

    Medicine: Potential therapeutic applications due to its structural similarity to known bioactive compounds.

    Industry: Use in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of this compound would depend on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The triazolopyridazine core is known to interact with various biological targets, potentially inhibiting or activating specific pathways.

Comparison with Similar Compounds

Similar Compounds

    4-methoxy-N-[2-(6-{[2-oxo-2-(pyrrolidin-1-yl)ethyl]sulfanyl}-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl]benzene-1-sulfonamide: can be compared to other triazolopyridazine derivatives, pyrrolidine-containing compounds, and sulfonamides.

Uniqueness

    Structural Complexity: The combination of multiple functional groups in a single molecule.

    Potential Bioactivity: The presence of the triazolopyridazine core, which is known for its biological activity.

    Versatility: The compound’s ability to undergo various chemical reactions, making it a valuable intermediate in synthetic chemistry.

Properties

IUPAC Name

4-methoxy-N-[2-[6-(2-oxo-2-pyrrolidin-1-ylethyl)sulfanyl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]ethyl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H24N6O4S2/c1-30-15-4-6-16(7-5-15)32(28,29)21-11-10-18-23-22-17-8-9-19(24-26(17)18)31-14-20(27)25-12-2-3-13-25/h4-9,21H,2-3,10-14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QMALJVKUUZERKA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)S(=O)(=O)NCCC2=NN=C3N2N=C(C=C3)SCC(=O)N4CCCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H24N6O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

476.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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